molecular formula C13H20O4 B2906063 Diethyl spiro[3.3]heptane-2,2-dicarboxylate CAS No. 64775-96-8

Diethyl spiro[3.3]heptane-2,2-dicarboxylate

Cat. No.: B2906063
CAS No.: 64775-96-8
M. Wt: 240.299
InChI Key: RYNGLMJYZDBNLT-UHFFFAOYSA-N
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Description

Diethyl spiro[3.3]heptane-2,2-dicarboxylate is a versatile organic compound with the molecular formula C13H20O4 and a molecular weight of 240.29 g/mol. It is characterized by its spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with two ester groups attached to the spiro carbon.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of spiro[3.3]heptane-2,2-dicarboxylic acid with diethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using a continuous flow reactor system, which allows for precise control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester groups to alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Spiro[3.3]heptane-2,2-dicarboxylic acid and spiro[3.3]heptane-2,2-dione.

  • Reduction: Spiro[3.3]heptane-2,2-diol.

  • Substitution: Various substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

Diethyl spiro[3.3]heptane-2,2-dicarboxylate is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which diethyl spiro[3.3]heptane-2,2-dicarboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Diethyl spiro[3.3]heptane-2,2-dicarboxylate is unique due to its spirocyclic structure, which provides distinct chemical properties compared to linear or non-spirocyclic analogs. Similar compounds include:

  • Diethyl spiro[3.3]heptane-2,6-dicarboxylate: A structural isomer with different functional group positions.

  • Diethyl spiro[4.4]nonane-2,2-dicarboxylate: A larger ring system with similar spirocyclic characteristics.

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Biological Activity

Diethyl spiro[3.3]heptane-2,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its interactions with biomolecules, applications in drug development, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its unique physical and chemical properties. The spiro structure provides rigidity and spatial orientation that can influence its interaction with biological targets.

Table 1: Structural Comparison

CompoundStructure TypeKey Features
This compoundSpirocyclicRigid structure, potential for bioisosterism
VorinostatBenzene derivativeAnticancer drug, contains phenyl ring
SonidegibBenzene derivativeAnticancer drug, contains meta-substituted phenyl

The mechanism of action of this compound involves its interaction with various molecular targets. The compound's spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, which may inhibit or activate their functions. Research suggests that the compound can act as a bioisostere for benzene rings in known drugs, potentially enhancing their pharmacological profiles while reducing toxicity.

Anticancer Properties

Recent studies have explored the incorporation of this compound into the structures of FDA-approved anticancer drugs such as vorinostat and sonidegib. These studies have shown that replacing phenyl rings with the spiro[3.3]heptane core can maintain or enhance biological activity while providing patent-free alternatives.

  • Case Study 1 : In a comparative study involving vorinostat analogs, it was found that the spiro-based analogs exhibited similar potency in inhibiting cancer cell proliferation as the original drug but with improved metabolic stability .
  • Case Study 2 : Research on sonidegib analogs demonstrated that replacing the meta-benzene ring with diethyl spiro[3.3]heptane resulted in a reduction in lipophilicity by 0.8 units without affecting water solubility .

Interaction with Biomolecules

The interactions of this compound with biomolecules have been investigated through various assays:

  • Binding Studies : The compound has been shown to bind selectively to certain enzymes and receptors, suggesting potential roles as an inhibitor or modulator in biochemical pathways .

Comparative Analysis with Similar Compounds

This compound has been compared to other compounds with similar structures to assess its unique properties:

Table 2: Comparative Biological Activity

CompoundBiological ActivityNotes
This compoundModerate anticancer activityActs as a bioisostere for benzene derivatives
Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylateHigh reactivityMore reactive due to bromine substituents
Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylatePotential intermediateUnder investigation for pharmaceutical uses

Properties

IUPAC Name

diethyl spiro[3.3]heptane-2,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-16-10(14)13(11(15)17-4-2)8-12(9-13)6-5-7-12/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNGLMJYZDBNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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